

## The Pepsinogen Ratio: A Non-Invasive Tool for Gastric Cancer Risk Stratification

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Pga3      |           |
| Cat. No.:            | B15543613 | Get Quote |

A comprehensive guide for researchers and drug development professionals on the diagnostic utility of the serum pepsinogen ratio in identifying individuals at high risk for gastric cancer. This guide provides a comparative analysis of its performance against other diagnostic modalities, detailed experimental protocols, and a visual representation of the underlying biological pathways and diagnostic workflows.

The serum pepsinogen (PG) test, a simple and non-invasive blood test, is emerging as a valuable tool for identifying individuals at increased risk of developing gastric cancer. This guide delves into the clinical application of the pepsinogen ratio, specifically the ratio of pepsinogen I (PGI) to pepsinogen II (PGII), as a surrogate marker for chronic atrophic gastritis, a well-established precursor to intestinal-type gastric cancer. For clarity, pepsinogen I is a group of pepsinogens that includes pepsinogen A3 (**PGA3**), while pepsinogen II is synonymous with pepsinogen C (PGC). Therefore, the widely studied PGI/PGII ratio is a direct reflection of the PGA/PGC ratio.

## The Biological Basis of the Pepsinogen Test

Pepsinogens are inactive precursors of pepsin, the primary digestive enzyme in the stomach. PGI is predominantly secreted by the chief cells in the fundic glands of the stomach body, while PGII is secreted by cells in the gastric body, antrum, and duodenum.[1][2] In a healthy stomach, the serum PGI level is significantly higher than the PGII level.[3]

Chronic inflammation of the stomach lining, often initiated by Helicobacter pylori infection, can lead to atrophic gastritis. This condition is characterized by the loss of gastric glands, which



results in a decrease in PGI-secreting cells.[2] Consequently, the serum PGI level and the PGI/PGII ratio decline. This serological change serves as a "serological biopsy," reflecting the morphological and functional state of the gastric mucosa.[1][4] A low PGI/PGII ratio is therefore indicative of atrophic gastritis and an elevated risk for gastric cancer.

# Performance of the Pepsinogen Ratio in Gastric Cancer Screening

The diagnostic accuracy of the serum pepsinogen test, often defined by a dual criterion of a low PGI level and a low PGI/PGII ratio, has been evaluated in numerous studies. The most commonly used cut-off values are a PGI concentration of  $\leq$ 70 ng/mL and a PGI/PGII ratio of  $\leq$ 3.0.[3][5]

Comparative Diagnostic Performance Data

| Diagnostic<br>Method                                  | Sensitivity           | Specificity          | Primary Use                         | Invasive                    |
|-------------------------------------------------------|-----------------------|----------------------|-------------------------------------|-----------------------------|
| Pepsinogen Test<br>(PGI ≤70 ng/mL<br>& PGI/PGII ≤3.0) | 59% - 84.6%[6]<br>[7] | 73% - 92.6%[6]       | Screening high-<br>risk individuals | No                          |
| Endoscopy with<br>Biopsy                              | >95%                  | >98%                 | Gold Standard for Diagnosis         | Yes                         |
| Barium X-ray                                          | Lower than endoscopy  | Lower than endoscopy | Screening (less common now)         | No (but involves radiation) |
| Tumor Markers<br>(e.g., CEA,<br>CA199)                | Low for early stage   | Variable             | Monitoring, not primary screening   | No                          |

Table 1: Comparison of the diagnostic performance of the pepsinogen test with other methods for gastric cancer detection.

### **Performance in Combination with Other Biomarkers**

The diagnostic power of the pepsinogen test can be enhanced when used in combination with other biomarkers.



| Biomarker<br>Combination          | Sensitivity                    | Specificity                    | AUC                            |
|-----------------------------------|--------------------------------|--------------------------------|--------------------------------|
| PGI/PGII ratio                    | 44.7%                          | 92.6%                          | 0.685                          |
| PGI/PGII ratio or HE-4            | 85.2%                          | -                              | -                              |
| PGI/PGII + CEA +<br>CA199 + CA724 | Higher than individual markers | Higher than individual markers | Higher than individual markers |

Table 2: Performance of the pepsinogen ratio alone and in combination with other serum biomarkers for the detection of atrophic gastritis and gastric cancer.[6][8]

## **Experimental Protocols**

The measurement of serum PGI and PGII levels is typically performed using an Enzyme-Linked Immunosorbent Assay (ELISA).

## Sample Collection and Preparation

- Patient Preparation: Patients should fast for 10-12 hours before blood collection. Medications
  that may affect stomach acidity or gastrointestinal motility should be discontinued for at least
  48 hours prior, if possible.[9]
- Blood Collection: Collect 3-5 mL of venous blood into a serum separator tube.
- Sample Processing: Allow the blood to clot for at least 30 minutes at room temperature.
   Centrifuge at 1,000-1,500 x g for 10 minutes to separate the serum.[10]
- Storage: The separated serum should be transferred to a clean tube and can be stored at
   -20°C or lower until the assay is performed. Avoid repeated freeze-thaw cycles.[11]

### **ELISA Protocol for Pepsinogen I and II**

This protocol is a generalized procedure based on commercially available ELISA kits.[11][12] [13]

Reagent Preparation: Allow all reagents, including calibrators, controls, and patient samples,
 to reach room temperature before use. Reconstitute lyophilized components as per the kit



instructions. Prepare the wash buffer by diluting the concentrate with deionized water.

#### Assay Procedure:

- Add 25 μL of calibrators, controls, and patient serum samples into the appropriate wells of the microtiter plate pre-coated with anti-pepsinogen antibodies.
- Add 100 μL of the antibody working solution (containing HRP-conjugated anti-pepsinogen antibodies) to each well.
- Incubate the plate, typically for 60 minutes at 37°C.
- Wash the wells five times with the diluted wash buffer to remove unbound components.
- Add 100 μL of the TMB substrate solution to each well.
- Incubate the plate in the dark for 15 minutes at 37°C.
- Stop the reaction by adding 100 μL of the stop solution to each well.

#### • Data Analysis:

- Read the absorbance of each well at 450 nm using a microplate reader.
- Generate a standard curve by plotting the absorbance of the calibrators against their known concentrations.
- Determine the concentration of PGI and PGII in the patient samples by interpolating their absorbance values from the standard curve.
- Calculate the PGI/PGII ratio.

# Visualizing the Diagnostic Pathway and Biological Context

The following diagrams illustrate the gastric cancer screening workflow using the pepsinogen test and the pathological progression leading to changes in pepsinogen levels.





Click to download full resolution via product page

Gastric Cancer Screening Workflow





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Pepsinogen | BioVendor R&D [biovendor.com]
- 2. Clinical value of serum pepsinogen in the diagnosis and treatment of gastric diseases PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEPSINOGEN TESTING INCREASING ACCURACY IN EARLY STOMACH CANCER SCREENING - Hanoi French Hospital [hfh.com.vn]
- 4. Pepsinogen C expression, regulation and its relationship with cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Serum Pepsinogens Combined with New Biomarkers Testing Using Chemiluminescent Enzyme Immunoassay for Non-Invasive Diagnosis of Atrophic Gastritis: A Prospective, Multicenter Study PMC [pmc.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. Diagnostic Value of Serum Pepsinogen I/Pepsinogen II Combined with Tumor Markers for
   <i>Helicobacter pylori</i>
   Positive Early-Stage Gastric Cancer [ykxb.scu.edu.cn]
- 9. interscienceinstitute.com [interscienceinstitute.com]
- 10. biovendor.com [biovendor.com]
- 11. eaglebio.com [eaglebio.com]
- 12. eaglebio.com [eaglebio.com]
- 13. promedeuslab.cz [promedeuslab.cz]
- To cite this document: BenchChem. [The Pepsinogen Ratio: A Non-Invasive Tool for Gastric Cancer Risk Stratification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15543613#pga3-and-pgc-ratio-as-a-diagnostic-tool-for-gastric-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com